

Application Notes and Protocols for Therapeutic Drug Monitoring of Desmethyl Mirtazapine

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Compound of Interest

Compound Name: *Desmethyl mirtazapine hydrochloride*

Cat. No.: *B586212*

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Introduction

Mirtazapine, a tetracyclic antidepressant, is primarily used for the treatment of major depressive disorder. It undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation via cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4), to form several metabolites.[1][2][3][4][5] The major active metabolite is desmethyl mirtazapine, which contributes to the overall pharmacological effect of the parent drug.[1][6][7] Therapeutic Drug Monitoring (TDM) of both mirtazapine and its active metabolite, desmethyl mirtazapine, is crucial for optimizing therapeutic outcomes, minimizing toxicity, and ensuring patient compliance.[6][8][9] This is particularly important given the significant interindividual variability in pharmacokinetics influenced by factors such as age, gender, and co-medications.[3][10]

These application notes provide detailed protocols for the quantification of desmethyl mirtazapine in patient samples, summarize key quantitative data, and present visual workflows to guide researchers and clinicians in the implementation of TDM for this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of Mirtazapine and Desmethyl Mirtazapine

Parameter	Mirtazapine	Desmethyl Mirtazapine	Reference
Half-life ($t_{1/2}$)	20-40 hours	~25 hours	[1][3]
Bioavailability	~50%	-	[1][2][3]
Protein Binding	~85%	-	[1][2][3]
Peak Plasma Concentration Time	~2 hours	-	[2][3]

Table 2: Analytical Methods for Desmethyl Mirtazapine Quantification

Method	Sample Type	LLOQ (ng/mL)	Linearity (ng/mL)	Recovery (%)	Reference
HPLC-UV	Human Plasma	0.15	10-250	106.6	[6][9]
HPLC-Fluorescence	Human Plasma	2	2-500	-	[11]
LC-MS/MS	Human Plasma	0.50	0.1-100.0	84.9-93.9	[12][13]
Enantioselective HPLC	Plasma, Urine	1	1-100	85-99	[8][14]

Table 3: Reported Plasma Concentrations of Desmethyl Mirtazapine in Patients

Mirtazapine Daily Dose	Mean Desmethyl Mirtazapine Concentration (\pm SD) (ng/mL)	Patient Population	Reference
15-30 mg	12.3 \pm 6.5	62 patients on MRI treatment	[6] [9]
15 mg	20 (median)	184 patients	[15]
60 mg	65 (median)	184 patients	[15]

Experimental Protocols

Protocol 1: Quantification of Desmethyl Mirtazapine in Human Plasma by HPLC-UV

This protocol is based on the method described by Dural et al. (2016).[\[6\]](#)[\[9\]](#)

1. Materials and Reagents:

- Mirtazapine and Desmethyl Mirtazapine reference standards
- Clozapine (Internal Standard - ISTD)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic
- Orthophosphoric acid
- Triethylamine
- Sodium hydroxide (NaOH)
- Hexane

- Isoamyl alcohol
- Hydrochloric acid (HCl)
- Drug-free human plasma

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., ODS-3, 250 x 4.6 mm, 5 μ m)
- Centrifuge
- Vortex mixer

3. Standard and Sample Preparation:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of mirtazapine, desmethyl mirtazapine, and clozapine in methanol. Store at -20°C.
- Working Solutions: Prepare working solutions by diluting the stock solutions with methanol.
- Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working solutions to prepare a series of calibration standards (e.g., 10-250 ng/mL) and QCs at low, medium, and high concentrations.
- Patient Sample Preparation (Liquid-Liquid Extraction):
 - To 0.5 mL of plasma, add 10 μ L of ISTD working solution (e.g., 20 μ g/mL clozapine).
 - Add 200 μ L of 0.1 N NaOH to alkalize the sample.
 - Add 5 mL of hexane:isoamyl alcohol (95:5, v/v) and vortex for 10 minutes.
 - Centrifuge at 3500 rpm for 10 minutes.
 - Transfer the upper organic layer to a clean tube containing 200 μ L of 0.1 N HCl.

- Vortex and centrifuge as above.
- Discard the upper organic layer and inject a portion of the acidic aqueous layer into the HPLC system.

4. HPLC-UV Conditions:

- Mobile Phase A: 20 mM potassium phosphate buffer (pH 3.9), acetonitrile, and triethylamine (75.0:24.9:0.1, v/v/v).
- Mobile Phase B: Acetonitrile.
- Gradient Elution: Program a suitable gradient to achieve separation.
- Flow Rate: 1.2 mL/min.
- Column Temperature: 40°C.
- UV Detection: Monitor at an appropriate wavelength for desmethyl mirtazapine.
- Injection Volume: 100 µL.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of desmethyl mirtazapine to the ISTD against the nominal concentration of the calibration standards.
- Determine the concentration of desmethyl mirtazapine in patient samples and QCs by interpolation from the calibration curve.

Protocol 2: Quantification of Desmethyl Mirtazapine in Human Plasma by LC-MS/MS

This protocol is a general representation based on methods described in the literature.[\[12\]](#)[\[13\]](#)
[\[16\]](#)

1. Materials and Reagents:

- Mirtazapine and Desmethyl Mirtazapine reference standards
- A suitable internal standard (e.g., imipramine or diazepam)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Ammonium acetate
- Water (LC-MS grade)
- Drug-free human plasma

2. Instrumentation:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
- Reversed-phase C18 column (e.g., Betasil-C18, 100 x 3.0 mm, 3.0 μ m)
- Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)

3. Standard and Sample Preparation:

- Stock and Working Solutions: Prepare as described in Protocol 1, using LC-MS grade solvents.
- Calibration Standards and QCs: Prepare as described in Protocol 1.
- Patient Sample Preparation (Solid-Phase Extraction - SPE):
 - Condition an SPE cartridge (e.g., C18) with methanol followed by water.
 - To a plasma sample, add the internal standard.
 - Load the sample onto the conditioned SPE cartridge.

- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analytes with an appropriate organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

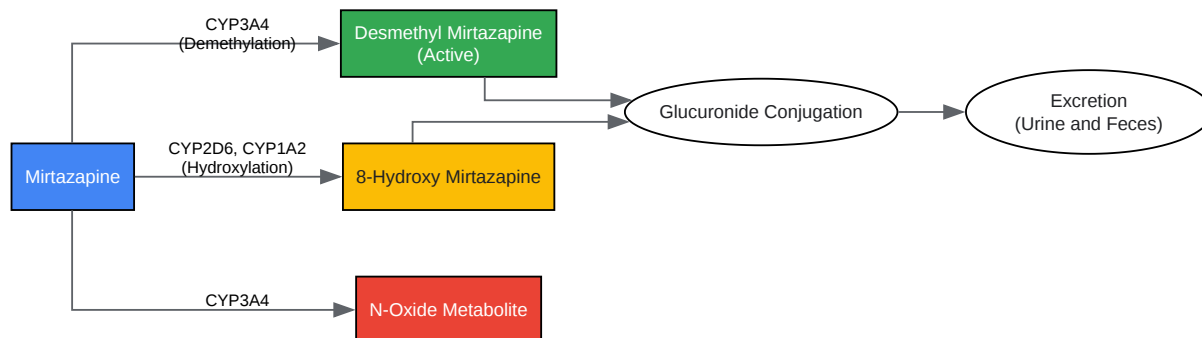
4. LC-MS/MS Conditions:

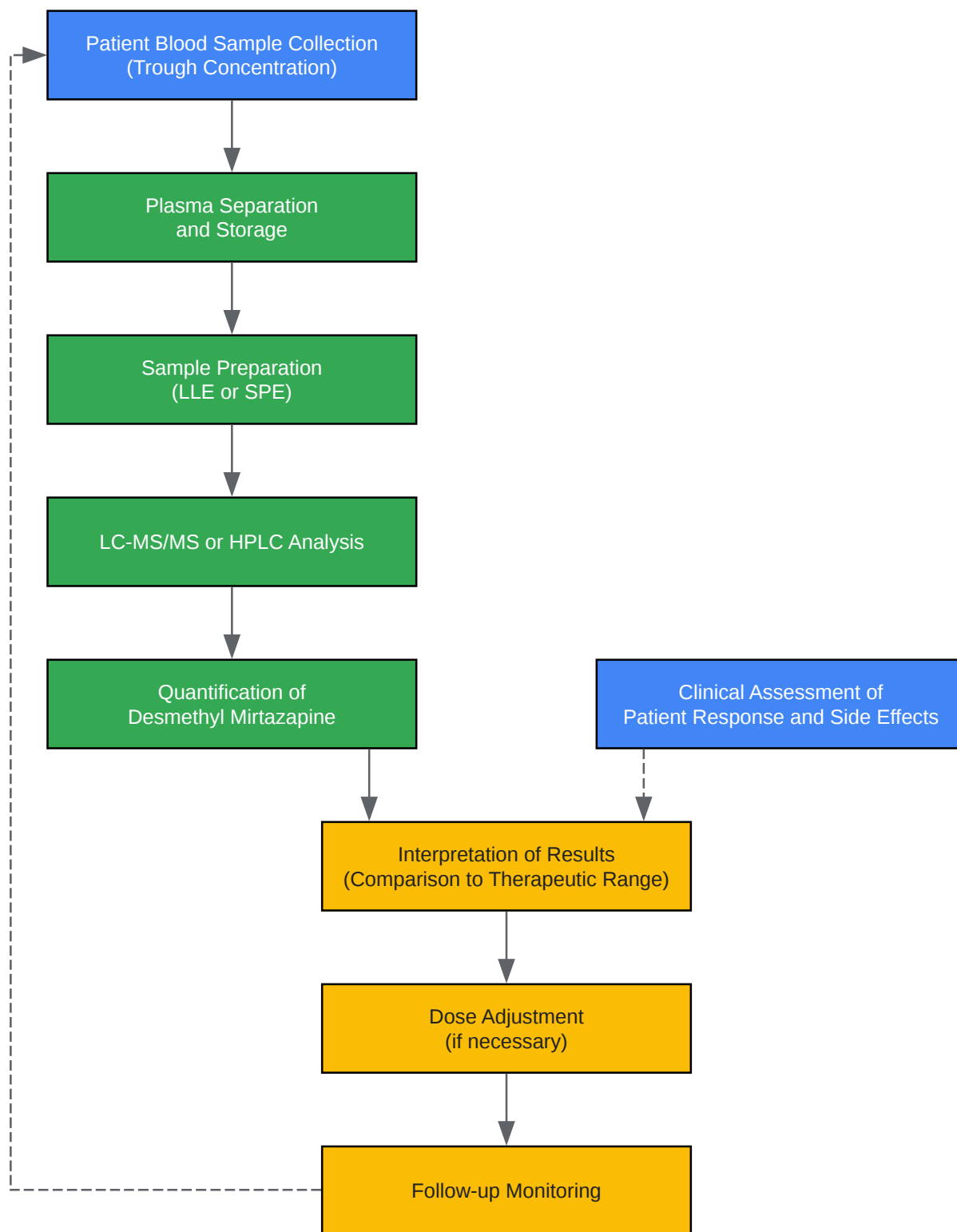
- Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate with 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: 0.5 mL/min.
- Column: Betasil-C18 (100 mm x 3.0 mm, 3.0 μ m).
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Optimize the precursor to product ion transitions for desmethyl mirtazapine and the internal standard.

5. Data Analysis:

- Perform data analysis as described in Protocol 1, using the peak area ratios obtained from the MRM chromatograms.

Visualizations





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